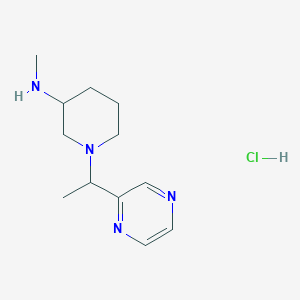

N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride

Description

N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride is a tertiary amine compound featuring a pyrazine ring linked to a piperidine moiety via an ethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Safety guidelines highlight its high toxicity, including severe skin corrosion (H314) and respiratory hazards (H335), necessitating stringent handling protocols .

Properties

IUPAC Name |

N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-10(12-8-14-5-6-15-12)16-7-3-4-11(9-16)13-2;/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOXBERPNZUWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCCC(C2)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 3-Aminopiperidin-2-one Hydrochloride

The reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is a widely reported method. Reaction conditions include:

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 45–70°C

-

LiAlH₄ equivalents : 1.5–2.0 equivalents relative to the substrate

This step achieves near-quantitative conversion to 3-aminopiperidine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt. Industrial adaptations use reactors equipped with precise temperature control to mitigate exothermic risks.

Cyclization of Protected Amino Esters

An alternative route involves cyclizing (R)-methyl 2,5-diaminopentanoate dihydrochloride under basic conditions. Sodium methoxide (2.6 equivalents) in methanol at -10°C to 0°C induces intramolecular cyclization, yielding 3-aminopiperidin-2-one hydrochloride after acidification. This method is favored for chiral purity, as it retains stereochemistry from D-glutamic acid precursors.

N-Methylation Strategies

N-Methylation of the 3-aminopiperidine intermediate is critical for introducing the methyl group. Two approaches are prevalent:

Reductive Amination with Formaldehyde

Treatment of 3-aminopiperidine with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol at 25–40°C achieves selective N-methylation. Yields exceed 85% under optimized conditions.

Methyl Halide Alkylation

Reaction with methyl iodide in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux provides the N-methylated product. This method requires stoichiometric methyl iodide and generates hydroiodic acid, necessitating neutralization steps.

Introduction of the Pyrazin-2-yl Ethyl Group

The pyrazine moiety is introduced via nucleophilic substitution or reductive amination:

Alkylation with Pyrazin-2-ylethyl Bromide

Reacting N-methylpiperidin-3-amine with 1-(pyrazin-2-yl)ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields the target adduct. Catalytic potassium iodide enhances reaction efficiency.

Reductive Amination with Pyrazine-2-carbaldehyde

Condensation of pyrazine-2-carbaldehyde with N-methylpiperidin-3-amine in methanol, followed by reduction with sodium borohydride, produces the secondary amine. This method avoids halogenated reagents but requires careful pH control.

Hydrochloride Salt Formation

The final step involves treating the free base with concentrated hydrochloric acid in ethanol or methanol. Key parameters include:

-

Acid equivalents : 2.0–2.2 equivalents HCl

-

Temperature : 0–10°C to prevent decomposition

-

Isolation : Crystallization from ethanol/ether mixtures achieves >99% purity.

Industrial-Scale Optimization

Solvent and Reagent Selection

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Differences and Functional Groups

The compound’s key structural features are compared below with similar tertiary amines (Table 1):

Table 1: Structural Comparison

Key Observations :

- Replacing pyrazine with pyrimidine (as in C-[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methylamine HCl) introduces an additional nitrogen atom, modifying electronic properties and solubility .

- The oxadiazole-containing analog from incorporates electron-withdrawing trifluoromethyl groups , likely enhancing metabolic resistance but complicating synthesis (31% yield) .

Table 2: Hazard Comparison

Key Observations :

- The target compound’s piperidin-3-amine configuration correlates with higher acute toxicity (H314) compared to discontinued piperidin-4-amine analogs, possibly due to increased reactivity .

- Pyrimidine-based compounds may exhibit milder hazards due to reduced electrophilicity compared to pyrazine derivatives.

Key Observations :

- The target compound’s lack of complex heterocycles (e.g., oxadiazole) may simplify synthesis but limit specificity in drug design.

- Higher-yield reactions (e.g., 95% in ) often involve stable intermediates like hydroxycarbamimidoyl derivatives .

Biological Activity

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride, also known by its CAS number 1289385-34-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H21ClN4 and a molecular weight of approximately 256.775 g/mol. Its structure features a piperidine ring substituted with a pyrazine moiety, which is significant for its biological activity. The piperidine nitrogen acts as a nucleophile, allowing for various organic reactions that are crucial in medicinal chemistry.

Research indicates that this compound may interact with specific neurotransmitter receptors, potentially influencing neurological pathways. This interaction suggests possible activity as an antagonist or agonist at certain receptor sites, which could be leveraged for treating central nervous system disorders.

Interaction with Neurotransmitter Systems

Preliminary studies have shown that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Antitumor Activity

The compound has been noted for its potent inhibitory effects against Class I PI3-kinase enzymes, particularly the Class Ia PI3K-a isoform. This inhibition is essential in cancer biology as it can prevent uncontrolled cellular proliferation associated with malignant diseases .

2. Neuropharmacological Effects

Studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels. For instance, it could potentially enhance dopaminergic signaling, which is beneficial in conditions like Parkinson's disease .

3. Antimicrobial Properties

There is emerging evidence that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens, including bacteria and fungi. This opens avenues for exploring its use in treating infections .

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride | Antitumor (PI3K inhibition) | TBD | Potent against Class Ia PI3K isoforms |

| Similar Compound A | Neuroprotective | TBD | Modulates dopamine levels |

| Similar Compound B | Antimicrobial | TBD | Effective against E. coli and S. aureus |

Note: TBD indicates that specific IC50 values need further investigation or are currently not available.

Case Study 1: Antitumor Efficacy

In a study focused on the antitumor properties of aminopyrazine derivatives, compounds structurally related to this compound exhibited significant inhibition of tumor cell proliferation through PI3K pathway modulation. This highlights the potential therapeutic applications in oncology .

Case Study 2: Neuropharmacological Applications

A preliminary assessment of the neuropharmacological effects demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity, suggesting that N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride might serve as a lead compound for developing new treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling N-methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride in laboratory settings?

- Answer : Strict adherence to personal protective equipment (PPE) is required: wear nitrile gloves, lab coats, and safety goggles (P280) . Avoid inhalation (P260) and skin contact (P262); use fume hoods for ventilation (P271). In case of eye exposure, rinse immediately with water for several minutes (P305+P351+P338) . Storage must follow dry, cool conditions in sealed containers (P402+P404) to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A reductive amination strategy is typical, using pyrazine derivatives and piperidine precursors. For example, reacting 1-(pyrazin-2-yl)ethylamine with N-methylpiperidin-3-one under inert atmosphere (argon/nitrogen) with sodium cyanoborohydride (NaBH3CN) in ethanol. Post-reaction purification involves hydrochloric acid salt formation and recrystallization .

Q. Which analytical methods are used to confirm the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize the reductive amination step to improve yield and minimize byproducts?

- Answer : Key parameters include:

- Stoichiometry : Maintain a 1.2:1 molar ratio of amine to ketone to drive equilibrium.

- Catalyst : Use NaBH3CN (0.5 equiv.) in methanol/ammonium acetate buffer (pH 6–7) at 50°C for 12 hours .

- Purification : Employ column chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate the target compound from unreacted starting materials .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Answer : Discrepancies in hazard classification (e.g., H302 vs. "no known hazards" in some SDS) may arise from batch purity or regulatory differences. Researchers should:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to assess batch-specific toxicity.

- Cross-reference Safety Data Sheets (SDS) from multiple vendors and validate with acute toxicity studies in rodent models .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Answer : Perform accelerated stability testing:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation via HPLC.

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, monitoring decomposition by TLC and NMR .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For receptor antagonism/agonism, employ luciferase-based reporter assays in HEK293T cells transfected with target receptors. Dose-response curves (0.1–100 μM) and Schild analysis can determine potency (EC50/IC50) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) between synthetic batches?

- Answer : Variations may stem from residual solvents, tautomerism, or diastereomer formation. Solutions include:

- Solvent Removal : Use high-vacuum drying to eliminate traces of DMSO or DMF.

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria.

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .

Q. What experimental controls are critical when evaluating this compound’s biological activity to avoid false positives/negatives?

- Answer : Include:

- Vehicle Controls : DMSO (≤0.1%) to rule out solvent effects.

- Positive/Negative Controls : Known agonists/antagonists for the target receptor.

- Counter-Screen : Test against related off-target proteins (e.g., GPCRs, kinases) to confirm specificity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.